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Compound of Interest

Compound Name:
4-Hydroxypyridine-2-carbonyl

chloride

CAS No.: 1934913-77-5

Cat. No.: B3113131

Get Quote

Introduction & Scope
This application note details the robust synthesis of 4-benzyloxypyridine-2-carbonyl chloride, a

critical electrophilic intermediate employed in the development of hypoxia-inducible factor prolyl

hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and other pyridine-based

peptidomimetics.

Due to the high reactivity and moisture sensitivity of the acid chloride functionality, this protocol

emphasizes a "generate-and-use" strategy or controlled isolation under inert atmosphere. The

synthesis is designed to minimize side reactions such as benzyl ether cleavage or self-

condensation.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
Target Molecule: 4-benzyloxypyridine-2-carbonyl chloride

Precursor: 4-benzyloxypyridine-2-carboxylic acid (CAS: 100727-49-9)[1]
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Molecular Weight: 247.68 g/mol

Storage: -20°C, under Argon/Nitrogen (strictly anhydrous).

Retrosynthetic Strategy
The synthesis is approached via a convergent route starting from the commercially available 4-

chloropyridine-2-carboxylic acid. Direct chlorination of the starting material followed by

benzylation is chemically inefficient due to the competing reactivity of the acid chloride.

Therefore, the optimal route utilizes an ester protection strategy, followed by Nucleophilic

Aromatic Substitution (

), saponification, and final activation.

Reaction Pathway[1][8][9][10][11][13][14][15][16][17][18]
Esterification: Protection of the carboxylic acid to modulate solubility and electronic

properties.

Etherification (

): Installation of the benzyloxy group at the C4 position.

Hydrolysis: Unmasking the carboxylic acid.

Activation: Conversion to the acyl chloride using Oxalyl Chloride (preferred over Thionyl

Chloride to preserve the benzyl ether).
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Figure 1: Synthetic workflow for the preparation of the target acid chloride.
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Stage 1: Synthesis of Methyl 4-chloropyridine-2-
carboxylate
Objective: Convert the zwitterionic acid into a lipophilic ester suitable for

.

Reagents: 4-chloropyridine-2-carboxylic acid (1.0 equiv), Thionyl chloride (

, 3.0 equiv), Methanol (anhydrous).

Procedure:

Suspend 4-chloropyridine-2-carboxylic acid (10.0 g, 63.5 mmol) in anhydrous MeOH (100

mL) at 0°C.

Add

(13.8 mL, 190 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution (

, HCl).

Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or

LCMS.

Cool to room temperature and concentrate in vacuo to remove solvent and excess

.

Redissolve residue in DCM (150 mL), wash with saturated

(2 x 50 mL) and brine.

Dry over

, filter, and concentrate to yield the methyl ester as an off-white solid.

Yield Expectation: 90-95%.
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Stage 2: Synthesis of Methyl 4-benzyloxypyridine-2-
carboxylate ( )
Objective: Install the benzyloxy motif via nucleophilic displacement of the chloride.

Reagents: Methyl 4-chloropyridine-2-carboxylate (1.0 equiv), Benzyl alcohol (1.1 equiv),

Sodium hydride (60% dispersion, 1.2 equiv), DMF (anhydrous).

Procedure:

In a flame-dried flask under

, suspend NaH (3.0 g, 75 mmol) in DMF (50 mL) at 0°C.

Add Benzyl alcohol (7.2 mL, 69 mmol) dropwise. Stir for 30 min at 0°C until

evolution ceases (formation of Sodium Benzylate).

Dissolve Methyl 4-chloropyridine-2-carboxylate (10.8 g, 63 mmol) in DMF (20 mL) and add

dropwise to the alkoxide solution.

Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Note: Mild heating to

50°C may be required if reaction is sluggish.

Quench: Pour mixture into ice-water (300 mL). The product often precipitates.[2]

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with water (3x) and

brine (to remove DMF). Dry (

) and concentrate.

Purification: Recrystallize from Hexanes/EtOAc or flash chromatography if necessary.

Yield Expectation: 80-85%.

Stage 3: Saponification to 4-Benzyloxypyridine-2-
carboxylic Acid
Objective: Hydrolyze the ester without cleaving the benzyl ether.
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Reagents: Methyl ester (Stage 2 product), LiOH

(2.0 equiv), THF/Water (3:1).

Procedure:

Dissolve the methyl ester (12.0 g, 49 mmol) in THF (100 mL).

Add a solution of LiOH

(4.1 g, 98 mmol) in water (33 mL).

Stir vigorously at RT for 3-6 hours.

Workup: Concentrate THF in vacuo. Dilute aqueous residue with water (50 mL).

Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH ~3-4. The product will

precipitate as a white solid.

Filter, wash with cold water, and dry thoroughly under high vacuum over

. Critical: Moisture removal is essential for the next step.

Characterization (Acid):

H NMR (DMSO-

)

13.0 (br s, 1H), 8.51 (d, 1H), 7.60 (s, 1H), 7.35-7.45 (m, 5H), 7.15 (dd, 1H), 5.25 (s, 2H).

Stage 4: Preparation of 4-Benzyloxypyridine-2-carbonyl
Chloride
Objective: Generate the active acid chloride. Safety: Perform in a fume hood. Oxalyl chloride is

toxic and corrosive.

Reagents: 4-benzyloxypyridine-2-carboxylic acid (1.0 equiv), Oxalyl Chloride (1.5 equiv),

DMF (catalytic, 2-3 drops), Dichloromethane (anhydrous, DCM).
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Procedure:

Suspend the dry acid (1.0 g, 4.36 mmol) in anhydrous DCM (15 mL) under an Argon

atmosphere.

Add catalytic DMF (2 drops). Role: Forms the Vilsmeier-Haack active intermediate to

catalyze the reaction.

Cool to 0°C. Add Oxalyl Chloride (0.56 mL, 6.54 mmol) dropwise over 10 minutes.

Allow the mixture to warm to RT and stir for 2 hours.

Observation: The suspension should become a clear solution as the acid chloride

forms. Gas evolution (

,

, HCl) will occur.

Isolation: Concentrate the solution in vacuo at ambient temperature (do not heat above

35°C).

Azeotrope: Add anhydrous Toluene (5 mL) and re-concentrate to remove traces of Oxalyl

chloride and HCl. Repeat twice.

Result: The product is obtained as a pale yellow/off-white solid or semi-solid.

Usage: Redissolve immediately in the desired solvent (e.g., DCM, THF) for the

subsequent coupling reaction.

Critical Process Parameters (CPPs) &
Troubleshooting
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Parameter Specification Rationale

Moisture Control < 0.1% water in solvents

Acid chlorides hydrolyze

rapidly to the parent acid. Use

freshly distilled DCM or

molecular sieves.

Reaction Temp (Stage 4) 0°C to 25°C

Avoid heating >40°C during

chlorination to prevent

cleavage of the benzyl ether

(generating benzyl chloride).

Stoichiometry (Stage 2) 1.1 - 1.2 eq Benzyl Alcohol

Excess alcohol is difficult to

remove; slight excess ensures

complete conversion of the

chloride.

Catalyst (Stage 4) DMF (1-2 mol%)

Essential for reaction initiation

with Oxalyl Chloride. Without

DMF, reaction is extremely

slow.

Troubleshooting Guide
Issue: Incomplete conversion in Stage 2 (

).

Solution: Ensure the solvent is anhydrous DMF. If using KOH/Toluene, ensure vigorous

reflux with a Dean-Stark trap.

Issue: Acid chloride turns purple/black.

Solution: Decomposition occurred. Likely due to high temperature or moisture. Repeat

Stage 4 keeping temp < 25°C and strictly anhydrous.

Issue: Reversion to acid during coupling.
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Solution: The coupling amine/nucleophile likely contains water. Dry all reagents. Add a

non-nucleophilic base (DIPEA/TEA) to scavenge HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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